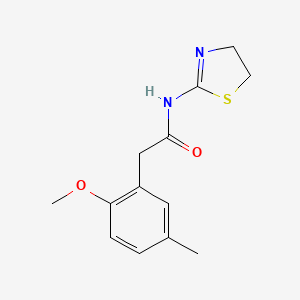![molecular formula C16H24N2O4S B7545830 N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide, also known as E64d, is a potent inhibitor of cysteine proteases. It was first synthesized in 1978 by Hirata and colleagues, and since then, it has been widely used in scientific research for its ability to inhibit proteases and its potential therapeutic applications.
Mecanismo De Acción
N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide inhibits cysteine proteases by irreversibly binding to the active site cysteine residue, forming a covalent bond and preventing substrate cleavage. It has been shown to be highly selective for cysteine proteases, with little or no activity against other classes of proteases.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth and metastasis by blocking the activity of cathepsins B and L, which are involved in tumor invasion and angiogenesis. It has also been shown to reduce inflammation by inhibiting the activity of cathepsin S, which is involved in antigen presentation and T-cell activation. Additionally, N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been shown to have neuroprotective effects by inhibiting the activity of calpain, which is involved in neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide in lab experiments is its high selectivity for cysteine proteases, which allows for the specific inhibition of these enzymes without affecting other proteases. Additionally, N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is a potent inhibitor, with low micromolar to nanomolar inhibitory concentrations for most cysteine proteases. However, one limitation of using N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is its irreversible binding to the active site cysteine residue, which can make it difficult to study the kinetics of protease inhibition. Additionally, N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is not cell-permeable, which limits its use in cell-based assays.
Direcciones Futuras
There are several future directions for the use of N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide in scientific research. One area of interest is the development of N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide-based therapies for cancer and other diseases. For example, N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been shown to enhance the efficacy of chemotherapy drugs by blocking the activity of cathepsin B, which is involved in drug resistance. Additionally, N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been shown to have potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the activity of calpain. Another area of interest is the development of cell-permeable N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide analogs, which would allow for the study of protease inhibition in live cells. Finally, the development of N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide-based probes and imaging agents could provide new tools for the study of cysteine proteases in vivo.
Métodos De Síntesis
The synthesis of N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide involves several steps, starting with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenylacetoacetate. This compound is then reduced to 2-amino-3-phenylpropanoic acid, which is further reacted with N-ethyl-2-ethylsulfonyl chloride to form N-ethyl-2-ethylsulfonyl-N-(2-amino-3-phenylpropanoyl)glycine ethyl ester. The final step involves the reaction of this compound with isopropylamine to form N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide.
Aplicaciones Científicas De Investigación
N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been widely used in scientific research for its ability to inhibit various cysteine proteases, including cathepsins B, H, K, L, and S, as well as papain and calpain. It has been used to study the role of these proteases in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-18(11-15(19)17-12(3)4)16(20)13-9-7-8-10-14(13)23(21,22)6-2/h7-10,12H,5-6,11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRDUJBODJZJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC(C)C)C(=O)C1=CC=CC=C1S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)


![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)


![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)